2,5-bis(5-bromothiophen-2-yl)thiophene
Overview
Description
5,5’‘-Dibromo-2,2’:5’,2’‘-terthiophene is an organic compound with the chemical formula C12H6Br2S3. It is a brominated derivative of α-terthienyl at the 5,5’'-positions. This compound is widely used as a building block for the synthesis of semiconducting molecules, oligomers, and conjugated polymers .
Mechanism of Action
Target of Action
5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is primarily used as a building block in the synthesis of small molecules, oligomers, and conjugated semiconducting polymers . The primary targets of this compound are therefore the molecular structures that it helps to form.
Mode of Action
The compound interacts with its targets through a process known as on-surface coupling under ultra-high vacuum . This process is employed as a versatile approach to synthesize pure polythiophene from a 5,5’‘-dibromo-2,2’:5’,2’'-terthiophene (DBTT) precursor . The temperature-dependent stepwise reaction mechanism is systematically studied by scanning tunneling microscopy (STM) .
Biochemical Pathways
The biochemical pathways affected by 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene are those involved in the synthesis of small molecules, oligomers, and conjugated semiconducting polymers . The downstream effects of these pathways include the formation of complex molecular structures with potential applications in various fields, including organic electronics.
Result of Action
The result of the action of 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is the formation of small molecules, oligomers, and conjugated semiconducting polymers . These structures can exhibit high currents, transconductance, and sharp subthreshold switching while maintaining fast switching speeds in accumulation mode organic electrochemical transistors (OECTs) .
Action Environment
The action of 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is influenced by environmental factors such as temperature and vacuum conditions . These factors can affect the efficiency of the on-surface coupling process and therefore the yield and quality of the resulting molecular structures .
Biochemical Analysis
Biochemical Properties
5,5’‘-Dibromo-2,2’:5’,2’‘-terthiophene plays a crucial role in various biochemical reactions, particularly in the synthesis of semiconducting materials. It interacts with enzymes such as N-Bromosuccinimide in N,N-dimethylformamide (DMF) to undergo bromination . This interaction facilitates the formation of brominated derivatives, which are essential for the synthesis of small molecules, oligomers, and conjugated semiconducting polymers . Additionally, 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene can interact with pyrene end-capped thiophene oligomers, enhancing their semiconducting properties .
Cellular Effects
5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the crystallization of methoxy-functionalized oligothiophenes, leading to the formation of aligned fibers . This alignment can impact cell function by enhancing the efficiency of organic electronic devices, such as OFETs and OSCs . Furthermore, the compound’s interaction with naphthyl end-capped oligothiophenes can improve the performance of high-performance organic electronic devices .
Molecular Mechanism
The molecular mechanism of 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. The compound undergoes bromination with N-Bromosuccinimide in DMF, resulting in the formation of brominated derivatives . These derivatives can interact with pyrene end-capped thiophene oligomers, enhancing their semiconducting properties . Additionally, the compound’s interaction with naphthyl end-capped oligothiophenes can improve the performance of high-performance organic electronic devices .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,5’‘-Dibromo-2,2’:5’,2’‘-terthiophene can change over time due to its stability and degradation. The compound has been observed to undergo crystallization into aligned fibers, which can impact its long-term effects on cellular function . Studies have shown that methoxy-functionalized oligothiophenes, when exposed to 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene, exhibit increased crystallization over time . This crystallization can enhance the efficiency of organic electronic devices, such as OFETs and OSCs .
Dosage Effects in Animal Models
The effects of 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene vary with different dosages in animal models. At lower dosages, the compound has been observed to enhance the performance of organic electronic devices by improving the crystallization of methoxy-functionalized oligothiophenes . At higher dosages, the compound may exhibit toxic or adverse effects, impacting cellular function and overall health . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .
Metabolic Pathways
5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate its biochemical reactions. The compound undergoes bromination with N-Bromosuccinimide in DMF, resulting in the formation of brominated derivatives . These derivatives can interact with pyrene end-capped thiophene oligomers, enhancing their semiconducting properties . Additionally, the compound’s interaction with naphthyl end-capped oligothiophenes can improve the performance of high-performance organic electronic devices .
Transport and Distribution
Within cells and tissues, 5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is transported and distributed through interactions with transporters and binding proteins. The compound’s interaction with pyrene end-capped thiophene oligomers facilitates its localization and accumulation in specific cellular compartments . This localization can enhance the efficiency of organic electronic devices, such as OFETs and OSCs . Additionally, the compound’s interaction with naphthyl end-capped oligothiophenes can improve the performance of high-performance organic electronic devices .
Subcellular Localization
5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene exhibits specific subcellular localization, which can impact its activity and function. The compound’s interaction with pyrene end-capped thiophene oligomers directs it to specific compartments or organelles within the cell . This targeting can enhance the efficiency of organic electronic devices, such as OFETs and OSCs . Additionally, the compound’s interaction with naphthyl end-capped oligothiophenes can improve the performance of high-performance organic electronic devices .
Preparation Methods
5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene can be synthesized via bromination of α-terthienyl using N-Bromosuccinimide in N,N-dimethylformamide (DMF) . The reaction typically involves the following steps:
- Dissolving α-terthienyl in DMF.
- Adding N-Bromosuccinimide to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolating the product by filtration and recrystallization.
Industrial production methods for this compound are similar but may involve larger-scale equipment and more stringent control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki coupling reactions to form larger oligomers and polymers.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions . Major products formed from these reactions include various substituted terthiophenes and polythiophenes .
Scientific Research Applications
5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is extensively used in scientific research, particularly in the fields of organic electronics and materials science. Some of its applications include:
Organic Field-Effect Transistors (OFETs): It is used as a precursor for the synthesis of semiconducting polymers that are employed in OFETs.
Organic Photovoltaics (OPVs): The compound is used to create conjugated polymers that serve as active layers in OPVs.
Bio-imaging: Derivatives of this compound have been used as molecular probes for in vitro bio-imaging.
Comparison with Similar Compounds
5,5’‘-Dibromo-2,2’:5’,2’'-terthiophene is unique due to its specific bromination pattern, which allows for precise control over the synthesis of conjugated polymers. Similar compounds include:
2,5-Bis(5-bromothiophen-2-yl)thiophene: Another brominated thiophene derivative used in similar applications.
2,2’5’,2’'-Terthiophene: The non-brominated parent compound used as a starting material for various derivatives.
These compounds share similar structural features but differ in their reactivity and applications due to the presence or absence of bromine atoms .
Properties
IUPAC Name |
2,5-bis(5-bromothiophen-2-yl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Br2S3/c13-11-5-3-9(16-11)7-1-2-8(15-7)10-4-6-12(14)17-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFPYYJGYVYXIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)Br)C3=CC=C(S3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Br2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243407 | |
Record name | 2,2':5',2''-Terthiophene, 5,5''-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98057-08-0 | |
Record name | 5,5''-Dibromo-2,2':5',2''-terthiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098057080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2':5',2''-Terthiophene, 5,5''-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70243407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5''-Dibromo-2,2':5',2''-terthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5''-DIBROMO-2,2':5',2''-TERTHIOPHENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI93T94CTM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of gold (Au) in the on-surface synthesis of polythiophene from 5,5''-dibromo-2,2':5',2''-terthiophene?
A: Gold plays a crucial role as a catalyst in the polymerization of 5,5''-dibromo-2,2':5',2''-terthiophene. [] When the precursor molecule is deposited on a gold (111) surface, gold adatoms coordinate with the sulfur atoms in the terthiophene unit. This coordination facilitates the formation of ordered organometallic chains and promotes conformational changes in the terthiophene unit from trans to cis. Upon further annealing at higher temperatures, the gold adatoms are removed, leading to the formation of covalently linked polythiophene chains through Ullmann-type coupling reactions. [] This process highlights the importance of gold in enabling the formation of pure polythiophene on the surface.
Q2: How does the molecular structure of 5,5''-dibromo-2,2':5',2''-terthiophene influence its self-assembly on gold surfaces?
A: The structure of 5,5''-dibromo-2,2':5',2''-terthiophene significantly influences its self-assembly behavior on gold surfaces. [] The bromine atoms at the terminal positions of the molecule can participate in both Br-BrS halogen bonds and Br-Br type-I contact bonds. These interactions lead to the formation of distinct self-assembled patterns on the gold surface, such as triangle-like structures and linear arrangements. These findings demonstrate the importance of molecular structure in dictating the self-assembly behavior of 5,5''-dibromo-2,2':5',2''-terthiophene and its potential for creating ordered nanostructures on surfaces.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.